An In-depth Technical Guide to 6-(2-Aminoethyl)pyridin-2(1H)-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(2-Aminoethyl)pyridin-2(1H)-one: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 6-(2-Aminoethyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and the foundational pyridin-2(1H)-one scaffold to present a detailed profile encompassing its chemical structure, predicted physicochemical properties, potential synthetic strategies, and prospective biological activities. The pyridinone core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Molecular Structure and Identification
6-(2-Aminoethyl)pyridin-2(1H)-one belongs to the class of pyridinone derivatives, which are six-membered heterocyclic compounds. The structure features a pyridin-2(1H)-one ring substituted at the 6-position with a 2-aminoethyl group. This substitution pattern is crucial for its chemical reactivity and biological interactions.
The isomeric form, 1-(2-aminoethyl)pyridin-2(1H)-one, is documented in public databases and provides a useful reference for predicting the properties of the target molecule.[1]
Chemical Structure
Caption: Chemical structure of 6-(2-Aminoethyl)pyridin-2(1H)-one.
Key Identifiers (Predicted)
Due to the limited availability of experimental data for 6-(2-Aminoethyl)pyridin-2(1H)-one, the following identifiers are predicted based on its chemical structure and comparison with its isomer, 1-(2-aminoethyl)pyridin-2(1H)-one.
| Identifier | Predicted Value |
| IUPAC Name | 6-(2-Aminoethyl)pyridin-2(1H)-one |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Canonical SMILES | C1=CC(=O)NC(=C1)CCN |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Physicochemical Properties (Predicted)
The physicochemical properties of 6-(2-Aminoethyl)pyridin-2(1H)-one are crucial for its behavior in biological systems and for the design of potential drug formulations. The following properties are predicted based on computational models and data from analogous compounds.
| Property | Predicted Value | Reference Analog |
| Molecular Weight | 138.17 g/mol | 1-(2-Aminoethyl)pyridin-2(1H)-one[1] |
| XLogP3 | -0.6 | 1-(2-Aminoethyl)pyridin-2(1H)-one[1] |
| Hydrogen Bond Donors | 2 | Structure-based |
| Hydrogen Bond Acceptors | 2 | Structure-based |
| Rotatable Bond Count | 2 | Structure-based |
| Topological Polar Surface Area | 58.4 Ų | Structure-based |
| Melting Point | 165-167 °C | 6-amino-1-methylpyridin-2-one[2] |
Synthesis of Pyridin-2(1H)-one Derivatives
The synthesis of pyridin-2(1H)-one derivatives can be achieved through various established synthetic routes. These methods often involve the cyclization of acyclic precursors or the modification of existing pyridine rings.[3][4]
General Synthetic Strategies
Two primary approaches for synthesizing the pyridinone scaffold are:
-
Cyclization of Acyclic Precursors: This is a common method that involves the condensation of two compounds to form the pyridinone ring.[4]
-
Modification of Existing Ring Systems: This strategy entails the chemical transformation of a pre-existing pyridine or another heterocyclic ring into the desired pyridin-2(1H)-one derivative.[3]
A one-pot, two-step synthesis of 6-amino-2-pyridone derivatives has been reported, which could be adapted for the synthesis of 6-(2-Aminoethyl)pyridin-2(1H)-one.[5][6] This method utilizes natural product catalysts, offering a potentially more environmentally friendly approach.[5][6]
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and development of novel pyridinone derivatives, which could be applied to 6-(2-Aminoethyl)pyridin-2(1H)-one.
Caption: Generalized workflow for the discovery and development of novel pyridone derivatives.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-(2-Aminoethyl)pyridin-2(1H)-one would rely on standard spectroscopic techniques. Based on the analysis of related compounds, the following spectral features are anticipated:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridinone ring, as well as signals for the ethyl and amino groups. For instance, ¹H NMR data for various 6-amino-2-pyridone derivatives show distinct chemical shifts for the ring protons and substituents.[5][6]
-
¹³C NMR: The ¹³C NMR spectrum would display resonances for the carbonyl carbon, the olefinic carbons of the pyridinone ring, and the carbons of the aminoethyl side chain.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).
Biological Activity and Therapeutic Potential
The pyridin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8] This suggests that 6-(2-Aminoethyl)pyridin-2(1H)-one could possess significant therapeutic potential.
Anticancer Activity
Numerous pyridin-2(1H)-one derivatives have demonstrated potent anticancer properties.[8][9][10] For example, a series of 1,6-diaryl pyridin-2(1H)-one analogs have shown antiproliferative activity against various tumor cell lines.[9] Furthermore, 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have exhibited anti-cancer activity against breast, brain, liver, and lung cancer cells.[5][6] The mechanism of action for some anticancer pyridones involves the induction of apoptosis through the activation of caspases.[3]
Antimicrobial and Anti-inflammatory Activity
Pyridin-2-one analogs have also been investigated for their antimicrobial and anti-inflammatory properties.[7][11] Some derivatives have shown promising activity against various bacterial and fungal strains.[11] Additionally, certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as potential therapeutics for mechanical allodynia, a type of neuropathic pain, by inhibiting p38α MAPK.[12]
Other Potential Applications
The versatility of the pyridinone scaffold extends to other therapeutic areas, including:
-
Antiviral agents: Pyridinone derivatives have been explored as inhibitors of viral replication.[4][7]
-
Enzyme inhibitors: Specific pyridinone-based molecules have been developed as inhibitors of enzymes such as mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in cancer.[13]
Conclusion
6-(2-Aminoethyl)pyridin-2(1H)-one represents a promising, yet underexplored, molecule within the medicinally significant class of pyridinone derivatives. Based on the extensive research on related compounds, it is reasonable to predict that this molecule possesses favorable physicochemical properties for drug development and may exhibit a range of valuable biological activities, particularly in oncology and infectious diseases. Further investigation into the synthesis, characterization, and biological evaluation of 6-(2-Aminoethyl)pyridin-2(1H)-one is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area.
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